Product packaging for Oxodipine(Cat. No.:CAS No. 119914-34-0)

Oxodipine

Cat. No.: B10858576
CAS No.: 119914-34-0
M. Wt: 359.4 g/mol
InChI Key: MSOAVHHAZCMHDI-UHFFFAOYSA-N
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Description

Overview of Dihydropyridine (B1217469) Calcium Channel Blockers

Calcium channel blockers (CCBs) represent a heterogeneous class of medications widely utilized in the management of cardiovascular diseases, including hypertension and angina pectoris consensus.apphse.ienih.gov. These agents exert their therapeutic effects by inhibiting the influx of calcium ions into cells, primarily targeting voltage-operated calcium channels hse.ienih.govclevelandclinic.org. The dihydropyridine (DHP) class of CCBs is distinguished by its chemical structure, based on a 1,4-dihydropyridine (B1200194) ring, and its predominant action on vascular smooth muscle cells clevelandclinic.orgwikipedia.orge-jcpp.org. By blocking L-type calcium channels in the smooth muscle of blood vessel walls, DHP-CCBs induce vasodilation, leading to reduced peripheral resistance and a decrease in blood pressure clevelandclinic.orgwikipedia.org. This vascular selectivity differentiates them from other CCB classes, such as phenylalkylamines and benzothiazepines, which have more significant effects on cardiac tissue hse.iewikipedia.orge-jcpp.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO6 B10858576 Oxodipine CAS No. 119914-34-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119914-34-0

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

5-O-ethyl 3-O-methyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H21NO6/c1-5-24-19(22)15-11(3)20-10(2)14(18(21)23-4)16(15)12-7-6-8-13-17(12)26-9-25-13/h6-8,16,20H,5,9H2,1-4H3

InChI Key

MSOAVHHAZCMHDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C

Origin of Product

United States

Synthetic Methodologies of Oxodipine and Dihydropyridine Analogues

Classical and Contemporary Synthetic Routes for Dihydropyridines

The preparation of dihydropyridines utilizes various synthetic strategies, ranging from well-established named reactions to more modern, environmentally conscious techniques.

Hantzsch Dihydropyridine (B1217469) Synthesis and Multicomponent Reactions

The Hantzsch dihydropyridine synthesis, first reported in 1881 by Arthur R. Hantzsch, is a cornerstone in the synthesis of these compounds frontiersin.orgwikipedia.org. This classical multicomponent reaction typically involves the one-pot condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) wikipedia.orgorganic-chemistry.orgambeed.com. The reaction proceeds through proposed intermediates, including enamine and chalcone (B49325) species, followed by cyclization to form the 1,4-dihydropyridine (B1200194) ring frontiersin.org.

While the classical Hantzsch synthesis is a foundational method, it can sometimes suffer from drawbacks such as harsh reaction conditions, long reaction times, and relatively low yields wikipedia.org. However, it remains a widely used and important route for synthesizing 1,4-dihydropyridine dicarboxylates, also known as Hantzsch esters wikipedia.org.

Multicomponent reactions (MCRs) are a key aspect of dihydropyridine synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials nih.govnanomaterchem.com. The Hantzsch synthesis itself is a prominent example of an MCR csic.esijcrt.org. Modern variations of the Hantzsch reaction and other MCRs for dihydropyridine synthesis often focus on improving efficiency, yield, and environmental friendliness frontiersin.orgnih.gov.

Catalytic Approaches in Oxodipine (B1205658) and Dihydropyridine Synthesis

The use of catalysts has significantly advanced the synthesis of dihydropyridines, enabling milder reaction conditions, shorter reaction times, and improved yields. Various types of catalysts have been explored for this purpose.

Metal-organic frameworks (MOFs) and other framework-based materials have emerged as efficient heterogeneous catalysts for the synthesis of 1,4-dihydropyridines via the Hantzsch reaction rsc.orgresearchgate.netresearcher.lifesciety.orgnih.gov. These materials offer advantages such as high porosity, tuneability, and recyclability researchgate.net. For instance, MIL-101-SO3H, a metal-organic framework with uniformly distributed Brønsted acidic sulfonic acid sites, has been successfully employed as a solid acid catalyst for the one-pot multicomponent synthesis of 1,4-dihydropyridines under mild conditions rsc.org. Another example includes the use of a creatinine-based Cu(II) pincer complex immobilized on a UiO-66-NH2 framework, which showed enhanced catalytic activity for the synthesis of 1,4-dihydropyridines sciety.org. Cerium-organic frameworks have also demonstrated good catalytic activity and reusability in the Hantzsch reaction researcher.life.

Nanomaterials have been increasingly utilized as catalysts in the green synthesis of dihydropyridines, offering benefits such as increased surface area and often enabling solvent-free or environmentally benign reaction conditions frontiersin.orgnanomaterchem.comrsc.orgscirp.org. Magnetic nanoparticles, silica-based catalysts, and zirconium-based heterogeneous catalytic systems have been explored for the synthesis of diverse dihydropyridine derivatives in one-pot reactions frontiersin.org. Examples include the use of FePO4 nanocatalysts, CoFe2O4@SiO4-NH2-Co(II) magnetic nanocatalysts, and sulphated boric acid-functionalised magnetic nanoparticles frontiersin.org. AlCl3-loaded ZnO nanoparticles have also been reported as an efficient green catalyst for solvent-free 1,4-dihydropyridine synthesis at ambient temperature, achieving a 92% yield in a model reaction rsc.org. Polyindole-TiO2 nanocomposites have been used as recyclable heterogeneous nanocatalysts for the solvent-free synthesis of 1,4-dihydropyridines scirp.org. Magnetic nanoparticles coated with functionalized benzimidazole (B57391) derivatives have also been investigated as recyclable catalysts for the synthesis of 1,4-dihydropyridine derivatives, demonstrating high yields and short reaction times nanomaterchem.com.

Biopolymers have emerged as a promising class of materials for developing heterogeneous catalysts for organic reactions, including the synthesis of dihydropyridines mdpi.comaip.orgnih.gov. These catalysts are often environmentally friendly, inexpensive, and recoverable mdpi.comnih.gov. Nanochitosan, a biopolymer-based catalytic system, has been effectively used for the facile heterogeneous synthesis of 1,4-dihydropyridines under solvent-free microwave irradiation conditions, providing satisfactory yields aip.org. Another study reported the successful synthesis of N-aryl-4-aryldihydropyridines using a metal-free, biopolymer-based heterogeneous catalyst consisting of piperazine (B1678402) supported in agar-agar gel mdpi.comnih.gov. This catalyst was shown to be mild, inexpensive, and recoverable mdpi.comnih.gov.

Nanomaterial-Catalyzed Green Synthesis

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of enantiomerically pure dihydropyridines is of significant interest because the different enantiomers of unsymmetrical dihydropyridines can exhibit different, and sometimes opposite, biological activities csic.esmdpi.com. While classical Hantzsch synthesis typically yields racemic mixtures of unsymmetrical dihydropyridines, significant efforts have been directed towards developing stereoselective synthetic methods and chiral resolution techniques csic.esmdpi.comwur.nl.

Stereoselective synthesis approaches aim to control the formation of stereocenters during the reaction, leading to a preference for one enantiomer over the other mdpi.com. This can involve the use of chiral auxiliaries, chiral cyclocondensation partners, or asymmetric catalysis mdpi.comwur.nl. Catalytic asymmetric approaches, particularly using organocatalysts, hold significant promise for practical and widely applicable methods for synthesizing enantiopure dihydropyridines csic.esmdpi.com. Examples include organocatalytic enantioselective synthesis using BINOL-derived phosphoric acids, (thio)ureas, and aminocatalysis csic.es. Regio- and stereoselective addition reactions to N-activated pyridines have also been explored for the synthesis of substituted dihydropyridines acs.orgnih.govacs.org.

Chiral resolution techniques involve the separation of enantiomers from a racemic mixture after the synthesis has occurred mdpi.comwur.nl. Common resolution methods for dihydropyridines include chromatographic techniques, such as preparative chiral chromatography on stationary phases mdpi.commdpi.com. Resolution of diastereomeric salts formed from racemic dihydropyridine carboxylic acids or basic dihydropyridine derivatives using chiral acids or bases is another established method mdpi.comwur.nlnih.govacs.org. Enzyme-catalyzed kinetic resolution and asymmetrisation of ester groups have also been employed mdpi.comwur.nl. For instance, resolution of racemic dihydropyridine derivatives has been achieved through selective crystallization or chromatographic separation of diastereomeric ester derivatives formed with optically pure chiral auxiliaries like glycerol (B35011) and threitol derivatives nih.govacs.orgcapes.gov.br.

Here is a table summarizing some catalytic approaches and their outcomes in dihydropyridine synthesis:

Catalyst TypeCatalyst ExampleReaction ConditionsYieldNotesSource
Framework-Based CatalysisMIL-101-SO3H MOFMild conditions, ethanolGood to excellentReusable, Brønsted acid catalyst rsc.org
Framework-Based CatalysisCreatinine-based Cu(II) complex on UiO-66-NH2Not specifiedEnhanced catalytic activitySynergistic effect of Cu and Zr sciety.org
Framework-Based CatalysisCe-organic frameworksNot specifiedModerate to highReusable, stable researcher.life
Nanomaterial CatalysisAlCl3@ZnO nanoparticlesSolvent-free, room temperature92%Green catalyst, efficient rsc.org
Nanomaterial CatalysisPolyindole-TiO2 nanocompositeSolvent-free, microwaveSatisfactoryRecyclable, heterogeneous scirp.org
Nanomaterial CatalysisFe3O4-bibenzo[d]imidazole-CuMild conditions86-97%Recyclable magnetic nanocatalyst nanomaterchem.com
Biopolymer-Based CatalysisNanochitosanSolvent-free, microwaveSatisfactoryHeterogeneous, facile synthesis aip.org
Biopolymer-Based CatalysisPiperazine in agar-agar gelNot specifiedNot specifiedMetal-free, mild, inexpensive, recoverable mdpi.comnih.gov

Industrial-Scale Synthesis Considerations

The industrial-scale synthesis of dihydropyridine analogues, including compounds like this compound, presents several critical considerations beyond laboratory-scale procedures. Scaling up chemical reactions requires addressing challenges related to reaction efficiency, yield, purity, cost-effectiveness, safety, and environmental impact gd3services.comhelgroup.comkingchem.com.

One of the primary methods for synthesizing dihydropyridines is the Hantzsch condensation, a multicomponent reaction involving an aldehyde, a -keto ester, and a nitrogen source like ammonia or ammonium acetate frontiersin.orgwur.nl. While versatile, the classical Hantzsch synthesis can face limitations upon scaling, such as the formation of byproducts, lengthy reaction times, and difficulties in product isolation and purification google.comresearchgate.net. For example, the formation of symmetrical diester byproducts can be challenging to remove from the desired product, necessitating complex purification steps like recrystallization or chromatography, which increase manufacturing time and costs google.com.

Optimizing the Hantzsch reaction for industrial scale often involves the development and use of efficient and recyclable catalytic systems frontiersin.orgresearchgate.net. Heterogeneous catalysts, including various metal-based and organocatalysts, have gained attention for their potential in large-scale synthesis due to ease of separation from the reaction mixture and reusability frontiersin.orgresearchgate.netresearchgate.net. Recent research has explored novel catalysts, such as metal-organic frameworks (MOFs), for the synthesis of dihydropyridines nih.govresearchgate.net. One study reported the synthesis of this compound on a gram scale using a custom-designed robust MOF catalyst, highlighting the potential of such materials for scalable production of dihydropyridine drugs with high conversion rates (>95%) nih.govresearchgate.net. This suggests that newer catalytic approaches can facilitate more efficient and potentially greener large-scale synthesis.

For pharmaceutical active ingredients (APIs) like this compound, achieving high purity is paramount google.comgoogle.com. Industrial processes must incorporate efficient work-up and purification procedures to meet stringent pharmaceutical specifications without requiring extensive additional purification steps google.com. The design of the synthetic route and the choice of reaction conditions significantly impact the purity profile of the final product gd3services.com.

Molecular and Cellular Mechanisms of Action

Calcium Channel Modulation by Oxodipine (B1205658)

The primary mechanism of action for this compound involves its interaction with calcium channels embedded within cell membranes. These channels are crucial for regulating intracellular calcium concentrations, which in turn control a multitude of cellular processes, including muscle contraction and electrical signaling.

Selective Inhibition of L-Type Calcium Channels

This compound is characterized by its selective inhibitory effect on L-type calcium channels. L-type calcium channels are a type of voltage-gated calcium channel found in various excitable cells, including smooth muscle, cardiac muscle, and neurons. physio-pedia.comwikipedia.orgwikipedia.org These channels are responsible for the sustained influx of calcium during depolarization and play a critical role in excitation-contraction coupling. wikipedia.orgcvphysiology.com By blocking these channels, this compound reduces calcium entry into the cells. physio-pedia.comontosight.aimayoclinic.org This selective inhibition contributes to its effects on vascular tone and cardiac contractility. ontosight.ai Studies in rat cultured neonatal ventricular myocytes have shown that this compound reduces L-type Ca currents (ICaL) with a reported IC50 of 0.24 µM. medchemexpress.comnih.govbiocat.commedchemexpress.commolnova.comhoelzel-biotech.commedchemexpress.cntargetmol.cn

Interaction with Potential-Operated and Receptor-Operated Calcium Channels

Research indicates that this compound's effects on vascular smooth muscle are due to the blockade of Ca2+ entry through both potential-operated channels (POCs) and receptor-operated channels (ROCs). nih.govnih.gov However, this compound demonstrates a notable selectivity, being at least 10 times more potent in blocking POCs compared to ROCs. nih.govnih.gov Potential-operated channels are voltage-gated channels that open in response to changes in membrane potential, such as the L-type channels. wikipedia.orgcvphysiology.comfrontiersin.org Receptor-operated channels, on the other hand, are activated by the binding of agonists to specific receptors, leading to channel opening and calcium influx. The greater selectivity for POCs suggests that this compound primarily targets voltage-dependent calcium entry pathways in vascular smooth muscle. nih.govnih.gov

Effects on Intracellular Calcium Movements

Beyond its effects on calcium entry through membrane channels, studies have investigated this compound's influence on intracellular calcium dynamics. This compound has been shown not to modify Ca2+ entry through passive leak channels. nih.govnih.gov Furthermore, it did not modify noradrenaline-induced intracellular Ca2+ release in rat isolated aorta. nih.govnih.gov However, in rat portal vein myocytes, angiotensin II-evoked calcium responses, which involve calcium influx through L-type calcium channels and subsequent release from intracellular stores, were abolished in the presence of this compound, suggesting a link between L-type channel blockade and intracellular calcium release in this context. capes.gov.br Studies on isolated hepatocytes and rat liver mitochondria also explored the effects of this compound on calcium metabolism, noting an age-dependent inhibitory effect on the uptake and accumulation of calcium in mitochondria in young animals, potentially related to cellular respiration and a specific drug action. nih.gov

Cellular Electrophysiological Characterization

Electrophysiological studies have provided detailed insights into how this compound modulates calcium currents and the resulting functional responses in isolated tissues.

Modulation of Calcium Currents in Isolated Myocytes (e.g., rat cultured neonatal ventricular myocytes)

In rat cultured neonatal ventricular myocytes, this compound has been shown to decrease L-type Ca2+ current (ICaL) with an IC50 of 0.24 µM. medchemexpress.comnih.govbiocat.commedchemexpress.commolnova.comhoelzel-biotech.commedchemexpress.cntargetmol.cn It also affects T-type Ca2+ current (ICaT), showing an IC50 of 0.41 µM in these cells. medchemexpress.comnih.govbiocat.commolnova.combiosschina.com This indicates that while this compound is more potent against L-type currents, it also inhibits T-type calcium currents at similar concentrations. nih.gov Compared to adult cardiomyocytes, this compound was found to be less potent in inhibiting ICaL in adult cells. nih.gov Electrophysiological analysis revealed that this compound primarily exhibits a tonic block of both L-type and T-type calcium currents in these myocytes. nih.gov The inhibitory potency of this compound on both ICaT and ICaL increased significantly (by at least one order of magnitude) when the cells were partially depolarized, suggesting a voltage-dependent block mechanism. nih.govnih.gov

Data on IC50 values for calcium current inhibition in rat cultured neonatal ventricular myocytes:

Calcium Current TypeIC50 (µM)
L-type (ICaL)0.24 medchemexpress.comnih.govbiocat.commedchemexpress.commolnova.comhoelzel-biotech.commedchemexpress.cntargetmol.cn
T-type (ICaT)0.41 medchemexpress.comnih.govbiocat.commolnova.combiosschina.com

Effects on Contractile Responses in Isolated Vascular Smooth Muscle (e.g., KCl-induced aortic contraction in rabbits, rat ventricular contractions)

This compound has demonstrated inhibitory effects on contractile responses in isolated vascular smooth muscle. In rat isolated aortic strips, this compound dose-dependently inhibited contractile responses induced by high K+ (80 mM) with an IC50 of 7.8 ± 1.8 x 10-9 M. nih.govnih.govresearchgate.net Contractile responses induced by the addition of Ca2+ to a 0Ca high-K+ solution were also dose-dependently inhibited by this compound, with an IC50 of 4.5 ± 2.5 x 10-9 M. nih.govnih.gov These findings align with its calcium channel blocking activity, as high K+ depolarization opens voltage-gated calcium channels, leading to contraction. cvphysiology.com In contrast, responses to noradrenaline (10-6 M) were only slightly affected by this compound, with IC50 values greater than 10-7 M. nih.govnih.gov This further supports its preference for inhibiting voltage-dependent calcium entry over pathways primarily mediated by receptor activation. This compound also inhibited the development of spontaneous mechanical activity in portal vein segments. nih.govnih.gov

In addition to its effects on vascular smooth muscle, this compound has been shown to reduce cardiac force in rat ventricular contractions, although it was less potent in this regard compared to its effects on vascular smooth muscle. medchemexpress.comnih.govbiocat.commolnova.combiosschina.com

Data on IC50 values for contractile response inhibition in isolated tissues:

Tissue TypeStimulusIC50 (M)
Rat isolated aortaHigh K+ (80 mM)7.8 ± 1.8 x 10-9 nih.govnih.govresearchgate.net
Rat isolated aortaCa2+ in 0Ca high-K+4.5 ± 2.5 x 10-9 nih.govnih.gov
Rat isolated aortaNoradrenaline (10-6 M)> 10-7 nih.govnih.gov

Pharmacological Selectivity at the Cellular Level

Vascular Smooth Muscle Selectivity

This compound has been characterized as a vascular smooth muscle selective calcium channel blocker. iqb.es Studies investigating the effects of this compound on contractile responses in isolated rat aortic strips and portal vein segments have provided insights into this selectivity. nih.govnih.gov

In rat isolated aorta, this compound dose-dependently inhibited contractile responses induced by high concentrations of potassium (80 mM), which primarily activate voltage-operated calcium channels. The IC50 for this compound was reported as 7.8 ± 1.8 x 10-9 M, comparable to that of nifedipine (B1678770) (IC50 = 8.5 ± 2.5 x 10-9 M). nih.govnih.gov However, responses to noradrenaline (10-6 M), which also involve calcium entry through receptor-operated channels and intracellular calcium release, were only slightly affected by this compound (IC50 > 10-7 M). nih.govnih.gov

Contractile responses induced by the addition of calcium to a calcium-free high-potassium solution were also dose-dependently inhibited by this compound (IC50 = 4.5 ± 2.5 x 10-9 M). nih.govnih.gov Conversely, this compound up to 10-6 M did not significantly alter contractile responses in strips incubated in calcium-free solution when calcium was added in the presence of noradrenaline. nih.govnih.gov

Studies on 45Ca movements in vascular smooth muscle further support the selectivity of this compound. This compound inhibited 45Ca uptake stimulated by high potassium (I50 = 8.7 ± 2.5 x 10-9 M) but had less effect on 45Ca uptake stimulated by noradrenaline (I50 > 10-7 M). nih.govnih.gov this compound did not modify 45Ca uptake or efflux in resting muscle strips or 45Ca efflux stimulated by noradrenaline. nih.govnih.gov These findings suggest that this compound's effects on vascular smooth muscle are primarily due to the blockade of calcium entry through potential-operated channels, demonstrating at least a 10-fold selectivity for these channels over receptor-operated channels. nih.govnih.gov

The following table summarizes some of the research findings on this compound's effects on vascular smooth muscle:

Tissue/ConditionStimulusEffect ObservedIC50 / I50 (M)Reference
Rat isolated aortaHigh K (80 mM)Inhibition of contractile response7.8 ± 1.8 x 10-9 nih.govnih.gov
Rat isolated aortaNoradrenaline (10-6 M)Slight inhibition of contractile response> 10-7 nih.govnih.gov
Rat isolated aorta (0Ca high-K)Addition of CaInhibition of contractile response4.5 ± 2.5 x 10-9 nih.govnih.gov
Rat isolated aortaHigh KInhibition of 45Ca uptake8.7 ± 2.5 x 10-9 nih.govnih.gov
Rat isolated aortaNoradrenalineInhibition of 45Ca uptake> 10-7 nih.govnih.gov
Rat portal vein segmentsSpontaneous activityInhibition of mechanical activityNot specified nih.govnih.gov

Assessment of Intrinsic Chronotropic Properties in Preclinical Models

Preclinical studies have assessed the effects of this compound on heart rate, or its intrinsic chronotropic properties. Experiments conducted in anesthetized open-chest dogs compared the cardiovascular effects of this compound with nitrendipine (B1678957). nih.gov In these studies, this compound did not cause a significant modification of heart rate. nih.gov Further investigations in the same model, performed after cardiac autonomic blockade, indicated that while nitrendipine decreased heart rate, this compound had no such effect. nih.gov This suggests that this compound exhibits a relatively specific action on blood vessels without significant intrinsic negative chronotropic properties in this preclinical model. ncats.ioncats.io

Another study using rat ventricular strips showed that this compound decreased cardiac force of contraction, but with lower potency compared to its effects on rabbit aorta contraction. nih.govchemicalbook.com In cultured neonatal rat ventricular myocytes, this compound was found to markedly shorten cardiac action potentials. nih.govchemicalbook.com

Structure Activity Relationships Sar and Structural Modifications

Dihydropyridine (B1217469) Core Structure and Calcium Channel Antagonist Activity

The central structural motif of Oxodipine (B1205658) and related calcium channel antagonists is the 1,4-dihydropyridine (B1200194) ring. This core structure is essential for their ability to interact with L-type calcium channels and inhibit the influx of calcium ions into cells researchgate.netresearchgate.net. The 1,4-dihydropyridine ring is typically substituted at various positions, and these substituents significantly modulate the potency, selectivity, and pharmacokinetic properties of the compounds researchgate.netnih.govnih.govrsc.orgacademie-sciences.fr. The dihydropyridine core adopts a boat conformation, which is considered important for its activity mdpi.com.

Stereochemical Aspects of this compound Activity and Ligand Binding

The C4 position of the 1,4-dihydropyridine ring is a chiral center when the substituents at C3 and C5 are different or when the C2 and C6 substituents are not identical, and the substituent at C4 is not symmetrical mdpi.commdpi.com. The stereochemistry at this position significantly influences the biological activity of dihydropyridines mdpi.comnih.gov. Unsymmetrical dihydropyridine enantiomers can exhibit markedly different, and sometimes even opposite, biological actions, acting as either calcium channel antagonists or agonists mdpi.commdpi.com. The preferred orientation of the C4 aryl substituent is synperiplanar, and the ester group prefers a cis-orientation with respect to the C5 and C6 double bond mdpi.com. The stereochemical aspects are critical for the proper binding of the ligand to the calcium channel receptor researchgate.net.

Design and Synthesis of Novel Dihydropyridine Analogues for Calcium Channel Antagonism

The understanding of SAR principles guides the rational design and synthesis of novel dihydropyridine analogues with improved pharmacological profiles. Medicinal chemists utilize techniques such as the Hantzsch condensation reaction to synthesize these compounds nih.govmdpi.com. Modifications are explored at various positions of the dihydropyridine core to optimize potency, selectivity, duration of action, and reduce potential side effects nih.govrsc.orgnih.govmdpi.comderpharmachemica.comresearchgate.netresearchgate.net.

Recent research has focused on synthesizing dihydropyridine derivatives with diverse substituents, including those with biphenyl-2'-tetrazole moieties or modified dihydropyrimidine (B8664642) pharmacophores, to identify compounds with enhanced calcium channel blocking activity nih.govmdpi.comderpharmachemica.com. Studies have shown that incorporating specific groups, such as a 4-(N-dodecyl) pyridinium (B92312) moiety at the C4 position, can lead to compounds with high calcium channel blocking activity and selectivity for L-type channels academie-sciences.fr. The design process often involves considering the electronic and hydrophobic properties of substituents, as these play a significant role in the interaction with the receptor researchgate.net.

Data Table: Influence of Substituents on Dihydropyridine Activity (Illustrative Examples based on Search Results)

Core StructureC4 SubstituentC3 EsterC5 EsterObserved Activity/Selectivity TrendSource
1,4-Dihydropyridine2-chlorophenylEthoxycarbonylMethoxycarbonylPotent calcium antagonist, vascular selective nih.gov nih.gov
1,4-Dihydropyridine4,5-dichloroimidazolylAlkylAlkylActivity increases with methylene (B1212753) chain length (up to n=2) in symmetrical esters nih.gov nih.gov
1,4-Dihydropyrimidine1,3-diphenyl-1H-pyrazoleAmideAmideIncreased calcium channel blocking activity mdpi.com mdpi.com
1,4-Dihydropyridine4-(N-dodecyl) pyridiniumEsterEsterHigh L-type calcium channel blocking activity academie-sciences.fr academie-sciences.fr
1,4-DihydropyridineSubstituted phenylEthylEthylHypotensive activity influenced by phenyl substitution researchgate.netresearchgate.net researchgate.netresearchgate.net

Detailed research findings often involve the synthesis of a series of analogues with systematic variations in substituents, followed by in vitro and in vivo testing to determine their biological activity. Quantitative structure-activity relationship (QSAR) studies are also employed to develop mathematical models that correlate structural features with activity, aiding in the prediction of the activity of new compounds wikipedia.orgresearchgate.net.

Preclinical Pharmacological Investigations

In Vitro Pharmacological Characterization

In vitro studies allow for controlled examination of a drug's direct effects on biological systems at the cellular and tissue levels. For oxodipine (B1205658), this has included assessing its impact on contractile responses and calcium handling in isolated smooth muscle preparations.

Dose-Response Studies in Isolated Tissues and Cells

Dose-response studies in isolated tissues and cells are fundamental to understanding the potency and efficacy of a drug. In rat isolated aorta, this compound demonstrated a dose-dependent inhibition of contractile responses induced by high concentrations of potassium (80 mM). Its potency was comparable to that of nifedipine (B1678770), with an IC50 of 7.8 ± 1.8 x 10-9 M for this compound and 8.5 ± 2.5 x 10-9 M for nifedipine against high K+ induced contractions. Responses to noradrenaline (NA, 10-6 M) were only slightly affected by this compound, with an IC50 greater than 10-7 M. nih.gov These inhibitory actions were observed regardless of whether the drugs were added before or after the contractions were induced. nih.gov this compound also dose-dependently inhibited contractile responses induced by the addition of Ca2+ to a 0Ca2+ high-K+ solution, with an IC50 of 4.5 ± 2.5 x 10-9 M. nih.gov In isolated rabbit aorta and mesenteric resistance vessels, this compound inhibited KCl-induced contractions in a concentration-dependent manner. medchemexpress.com

This compound and nifedipine also inhibited the development of spontaneous mechanical activity in portal vein segments. nih.gov Studies in rat cultured neonatal ventricular myocytes showed that this compound reduced L-type Ca2+ currents with an IC50 of 0.24 μM and T-type Ca2+ currents with an IC50 of 0.41 μM. medchemexpress.com

Tissue/Cell Type Agonist/Condition Effect IC50 (M) Citation
Rat isolated aorta High K+ (80 mM) Inhibition of contraction 7.8 ± 1.8 x 10-9 nih.gov
Rat isolated aorta Noradrenaline (10-6 M) Slight inhibition of contraction > 10-7 nih.gov
Rat isolated aorta Ca2+ in 0Ca2+ high-K+ Inhibition of contraction 4.5 ± 2.5 x 10-9 nih.gov
Rabbit aorta KCl Inhibition of contraction Concentration-dependent medchemexpress.com
Rat cultured ventricular myocytes L-type Ca2+ current Reduction of current 0.24 x 10-6 medchemexpress.com
Rat cultured ventricular myocytes T-type Ca2+ current Reduction of current 0.41 x 10-6 medchemexpress.com

Studies on Calcium Uptake in Smooth Muscle Preparations

Investigations into calcium uptake in smooth muscle preparations provide insight into a drug's mechanism of action as a calcium channel blocker. This compound was found to inhibit 45Ca uptake stimulated by high K+ with an IC50 of 8.7 ± 2.5 x 10-9 M. nih.govnih.gov It also inhibited 45Ca uptake stimulated by noradrenaline (NA), although with a lower potency (IC50 greater than 10-7 M). nih.govnih.gov Importantly, this compound did not modify 45Ca uptake or 45Ca efflux in resting smooth muscle strips, nor did it affect 45Ca efflux stimulated by NA. nih.govnih.gov These findings suggest that this compound's effects on vascular smooth muscle are primarily due to the blockade of Ca2+ entry through potential-operated and, to a lesser extent, receptor-operated channels. nih.gov this compound demonstrated at least 10 times greater selectivity for potential-operated channels. nih.gov It did not appear to modify Ca2+ entry through passive leak channels or NA-induced intracellular Ca2+ release. nih.gov

Stimulus/Condition Effect on 45Ca Uptake IC50 (M) Effect on 45Ca Efflux Citation
High K+ Inhibited 8.7 ± 2.5 x 10-9 No modification nih.govnih.gov
Noradrenaline (NA) Inhibited > 10-7 No modification nih.govnih.gov
Resting smooth muscle No modification - No modification nih.govnih.gov

In Vivo Preclinical Models (Non-Human)

In vivo studies in animal models are crucial for evaluating the systemic effects of a drug and its impact on complex physiological systems, such as the cardiovascular system. mdpi.comresearchgate.net

Studies in Animal Models of Cardiovascular Conditions (e.g., neurogenic hypertensive dogs)

Animal models of cardiovascular conditions are used to assess the potential therapeutic effects of drug candidates. This compound has been investigated in models of hypertension, including neurogenic hypertensive dogs. medchemexpress.comnih.gov In anesthetized dogs with acute neurogenic hypertension induced by sinoaortic denervation (SAD), intravenous administration of this compound at doses of 20 and 50 µg/kg elicited a decrease in blood pressure. nih.gov The low dose of 5 µg/kg was ineffective in this model. nih.gov This model, characterized by the disruption of baroreflex pathways and heart denervation, allows for a more direct assessment of the drug's effects on blood vessels and heart rate. nih.gov

Animal Model Parameter This compound Effect Nitrendipine (B1678957) Effect Citation
Anesthetized open-chest dogs Systolic blood pressure Decreased More marked decrease nih.gov
Anesthetized open-chest dogs Diastolic blood pressure Decreased More marked decrease nih.gov
Anesthetized open-chest dogs Total peripheral resistance Decreased More marked decrease nih.gov
Anesthetized open-chest dogs Heart rate No significant modification No significant modification nih.gov
Anesthetized open-chest dogs Cardiac contractility Decreased Increased (reflex) nih.gov
Anesthetized open-chest dogs (autonomic blockade) Cardiac contractility Decreased Decreased nih.gov
Anesthetized open-chest dogs (autonomic blockade) Heart rate No effect Decreased nih.gov
Anesthetized open-chest dogs Coronary vascular resistance Comparable effect Comparable effect nih.gov
Anesthetized open-chest dogs Femoral vascular resistance Comparable effect Comparable effect nih.gov
Anesthetized open-chest dogs Vertebral vascular resistance Marked persistent decrease Weak effect nih.gov

Investigations into Vasodilation and Peripheral Vascular Resistance

Vasodilation, the widening of blood vessels, leads to a decrease in peripheral vascular resistance, which is the resistance to blood flow in the systemic circulation. cvphysiology.comwikipedia.orgnih.gov this compound, as a calcium channel blocker, works by inhibiting the influx of calcium ions into vascular smooth muscle, leading to a decrease in contractility and subsequent vasodilation. ontosight.ai Studies in intact animals have shown that this compound decreases total peripheral resistance. nih.gov The pronounced decrease in vertebral vascular resistance observed in dogs highlights a specific vasodilatory effect in this vascular bed. nih.gov These effects contribute to the blood pressure lowering properties observed in hypertensive animal models. nih.gov

Comparative Pharmacological Profiles with Other Dihydropyridine (B1217469) Calcium Channel Blockers

Preclinical studies have investigated the pharmacological profile of this compound in comparison to other dihydropyridine calcium channel blockers, highlighting differences in their effects on various tissues and calcium channel subtypes.

Research comparing this compound and elgodipine (B49726) on (+)-[3H]-isradipine binding to isolated vascular (portal vein) and cardiac membranes in rats and horses aimed to assess their relative cardiovascular selectivity. Elgodipine, (+)-oxodipine, and nifedipine demonstrated a significantly higher affinity for the vascular L-type calcium channel compared to the cardiac calcium channel. In contrast, nicardipine (B1678738) showed opposite properties, while nitrendipine and (+)-isradipine exhibited similar affinities for both cardiac and vascular calcium channels. nih.gov These findings suggest that structural differences in L-type calcium channels in vascular and cardiac cells may contribute to the observed variations in binding affinities among these dihydropyridines. nih.gov

A study in anesthetized open-chest dogs compared the cardiovascular effects of this compound and nitrendipine administered intravenously. Nitrendipine induced more pronounced decreases in both systolic and diastolic blood pressure and total peripheral resistance than this compound. nih.gov While no significant change in heart rate was observed with either drug, this compound decreased cardiac contractility, whereas nitrendipine increased it. nih.gov This difference in cardiac contractility was attributed to reflex modifications, as both drugs, at doses of 30 and 60 µg/kg, decreased contractility during studies after cardiac autonomic blockade. nih.gov Under these blocked conditions, nitrendipine decreased heart rate, while this compound had no effect. nih.gov Both drugs showed comparable effects on coronary and femoral vascular resistance. nih.gov However, this compound caused a notable and persistent decrease in vertebral vascular resistance, an effect that was weak with nitrendipine. nih.gov The results indicated that this compound predominantly increased vertebral blood flow with a less severe hypertension compared to nitrendipine. nih.gov

Investigations into the characteristics of Ca2+ channel blockade by this compound and elgodipine in rat cardiomyocytes revealed distinct mechanisms. Both this compound and elgodipine significantly depressed KCl-induced contraction in rabbit aorta and decreased the cardiac force of contraction in rat ventricular strips, albeit with lower potency in the latter. nih.gov Both compounds also markedly shortened cardiac action potentials. nih.gov In cultured neonatal rat ventricular myocytes, this compound and elgodipine reduced L-type Ca2+ current (ICaL) with IC50 values of 0.24 µM and 0.33 µM, respectively. nih.gov this compound was slightly more potent than elgodipine on the T-type Ca2+ current (ICaT), with IC50 values of 0.41 µM and 2.18 µM, respectively. nih.gov Both compounds were less potent in inhibiting ICaL in adult cardiomyocytes. nih.gov this compound primarily exhibited a tonic block of both currents, while elgodipine mainly induced a use-dependent block. nih.gov The inhibitory potency of both compounds on ICaT and ICaL increased significantly (by at least one order of magnitude) when the cells were partially depolarized. nih.gov These findings suggest that the mechanisms of Ca2+ channel inhibition differ between this compound and elgodipine, and that voltage-dependent block of ICaL is a likely underlying mechanism for vascular selectivity, with use-dependent inhibition by elgodipine further contributing to this selectivity. nih.gov

Studies on the enantiomers of this compound, (+)- and (-)-oxodipine, on voltage-dependent Ca2+ channels of rat portal vein myocytes showed that both enantiomers depressed the L-type Ca2+ current in a concentration-dependent manner with similar IC50 values (around 10 nM). nih.gov They had no appreciable effect on intracellular Ca2+ stores. nih.gov The steady-state inactivation curve for the Ca2+ current was shifted to more negative membrane potentials, indicating that the block by this compound enantiomers increased with depolarization. nih.gov This voltage-dependent inhibitory property was associated with an increase in 3H-isradipine binding affinity without altering binding capacity. nih.gov In normally polarized intact strips, interactions with 3H-isradipine binding indicated stimulation by low concentrations of (-)-oxodipine, while the (+) enantiomer appeared to act as a competitive ligand. nih.gov Depolarization with 135 mM K+ solutions increased the apparent affinity of both enantiomers and abolished the stimulating effect of (-)-oxodipine on 3H-isradipine binding. nih.gov Inhibition of Ca2+ current was enhanced when 1 nM of both (+)- and (-)-oxodipine were present simultaneously compared to the inhibition induced by 2 nM of each enantiomer alone. nih.gov

Comparative studies of different dihydropyridines have shown varying selectivities for L-type calcium channels in the heart and vessels. For instance, neutral dihydropyridines like nifedipine, nisoldipine, and (+)-PN200-110 showed higher affinity for the α11.2b subunit than the α11.2a subunit, a difference more pronounced at a holding potential of -100 mV than at -50 mV. frontiersin.org SDZ 207-180, an ionized dihydropyridine, exhibited equal potency on both isoforms. frontiersin.org These differences in sensitivity between heart and vessels observed in pharmacological experiments are not solely due to affinity ratios, suggesting other factors are involved. frontiersin.org

Preclinical data indicates that while traditional dihydropyridines like nifedipine primarily block L-type calcium channels, newer agents may also block N-type and/or T-type channels. e-jcpp.org This differential activity contributes to variations in their pharmacological profiles. e-jcpp.org For example, amlodipine (B1666008) has shown strong blocking action on both L- and N-type calcium channels. frontiersin.org Cilnidipine is also noted for inhibiting both L- and N-type calcium channels. bvsalud.orgijbcp.com Efonidipine has been reported to block T-type and L-type calcium channels at similar concentrations. frontiersin.org

The binding of dihydropyridines is influenced by the membrane potential of smooth muscle cells, which varies across different vascular beds, contributing to vascular territorial selectivity, such as the selectivity of nimodipine (B1678889) for the cerebral circulation. derangedphysiology.com

The following tables summarize some of the comparative preclinical findings:

CompoundTissue/Cell TypeEffect on L-type Ca2+ Current (IC50)Effect on T-type Ca2+ Current (IC50)Primary Block MechanismReference
This compoundRat Neonatal Cardiomyocytes0.24 µM0.41 µMTonic nih.gov
ElgodipineRat Neonatal Cardiomyocytes0.33 µM2.18 µMUse-dependent nih.gov
(+)-OxodipineRat Portal Vein Myocytes~10 nMNo appreciable effectVoltage-dependent nih.gov
(-)-OxodipineRat Portal Vein Myocytes~10 nMNo appreciable effectVoltage-dependent nih.gov
CompoundComparison with this compound (Anesthetized Dogs)Reference
NitrendipineMore marked decrease in systolic/diastolic BP and total peripheral resistance; Increased cardiac contractility; Weak effect on vertebral vascular resistance. nih.gov
This compoundMore moderate decrease in BP; Decreased cardiac contractility; Marked persistent decrease in vertebral vascular resistance. nih.gov
CompoundBinding Affinity Comparison (vs. Cardiac)Reference
This compoundHigher affinity for vascular L-type CC nih.gov
ElgodipineHigher affinity for vascular L-type CC nih.gov
NifedipineHigher affinity for vascular L-type CC nih.gov
NicardipineHigher affinity for cardiac L-type CC nih.gov
NitrendipineSimilar affinity for cardiac and vascular nih.gov
(+)-IsradipineSimilar affinity for cardiac and vascular nih.gov

Pharmacokinetic and Metabolic Studies in Preclinical Models

Absorption and Bioavailability in Animal Models (e.g., rats, dogs)

Studies in animal models such as rats and dogs are commonly used to assess the absorption and bioavailability of drug compounds. medwinpublishers.comresearchgate.net These models are selected for their physiological similarities to humans in terms of gastrointestinal anatomy and physiology, although species-specific differences can exist. medwinpublishers.comresearchgate.net

While specific detailed data on oxodipine's absolute bioavailability in rats and dogs from the search results are limited, the general principles of such studies involve administering the drug via different routes (e.g., oral and intravenous) and measuring its concentration in plasma or blood over time. The oral bioavailability is then calculated by comparing the systemic exposure after oral administration to that after intravenous administration.

Research indicates that factors such as drug ionisability and the route of administration significantly impact pharmacokinetics in animal models. almacgroup.com Poor aqueous solubility, a common characteristic of drug candidates, can lead to low bioavailability and affect exposure profiles. almacgroup.com Studies have shown that while some animal models like rats and dogs have similar ADME profiles to humans, there can be large species differences in oral bioavailability for certain drugs. medwinpublishers.compharmainformatic.com For example, some blockbuster drugs have shown low oral bioavailability in rats, dogs, and monkeys, despite having high bioavailability in humans. pharmainformatic.com

In Vitro Metabolic Pathways and Metabolite Identification

In vitro metabolism studies are fundamental for identifying the metabolic pathways a drug undergoes and characterizing its metabolites. These studies often utilize biological matrices such as hepatic and intestinal microsomes. nih.govresearchgate.netadmescope.com

Metabolism in Hepatic and Intestinal Microsomes (e.g., rat, human)

The in vitro metabolism of This compound (B1205658) has been investigated using hepatic and intestinal microsomes from both rats and humans. These studies aim to understand the metabolic capacity of these key organs involved in drug metabolism. Rat liver, human liver, and human intestine microsomes have demonstrated the ability to metabolize this compound in vitro. However, rat intestine microsomes did not produce any detectable metabolites in one study. nih.govresearchgate.net

The kinetic parameters, such as Michaelis constant (Km), provide insight into the affinity of the metabolizing enzymes for this compound. Km values for this compound metabolism were found to be in the range of 30 to 60 µM in these in vitro systems. nih.govresearchgate.net Human in vitro intestinal metabolism of this compound was found to be negligible compared to hepatic metabolism. nih.gov Based on in vitro kinetic constants and considering the administered dose, it was predicted that the intestinal first-pass effect of this compound would be negligible in vivo. nih.gov

Identification of Pyridine (B92270) and Deesterified Derivatives

Metabolite identification studies have revealed that the main metabolites of this compound produced in vitro by rat and human hepatic and intestinal microsomes are pyridine and deesterified derivatives. nih.govresearchgate.net

Pyridine derivatives are common metabolites for dihydropyridine (B1217469) calcium channel blockers, often formed through oxidation of the dihydropyridine ring. nih.govresearchgate.net Deesterified derivatives result from the hydrolysis of the ester groups present in the this compound structure. The identification of these specific metabolites in preclinical in vitro studies provides valuable information about the metabolic fate of this compound in the liver and intestine.

Role of Cytochrome P450 Enzymes in this compound Metabolism (e.g., CYP3A subfamily)

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the metabolism of many drugs and xenobiotics. mdpi.comnih.gov The CYP3A subfamily is particularly important, being the most abundant CYP isoforms in the human liver and intestine and responsible for the metabolism of a large percentage of currently used drugs. mdpi.commedsafe.govt.nz

Studies have clearly shown that this compound is metabolized by the cytochrome P450 3A subfamily. nih.govresearchgate.net This was demonstrated through experiments involving substrate inhibition and immunoinhibition, indicating the involvement of CYP3A enzymes in both intestinal and hepatic metabolism of this compound. nih.gov This finding is significant as it suggests potential for drug interactions if this compound is co-administered with inhibitors or inducers of CYP3A enzymes. mdpi.comnih.gov

Enantioselective Pharmacokinetics in Preclinical Species

This compound, as a dihydropyridine derivative, may exist as enantiomers. Enantioselective pharmacokinetics refers to the potential for different enantiomers of a chiral drug to exhibit different ADME profiles within a biological system. nih.govresearchgate.net This can lead to differences in concentration-time profiles and potentially different pharmacological or toxicological effects. nih.govmdpi.com

While detailed specific data on the enantioselective pharmacokinetics of this compound in preclinical species were not extensively available in the search results, the concept of enantioselectivity in pharmacokinetics is well-established. nih.govresearchgate.netmdpi.comnih.gov Studies on other chiral drugs in preclinical species like rats have shown enantioselective differences in absorption, distribution, and metabolism, often attributed to the stereoselectivity of enzymes and transporters. nih.govmdpi.com The extent of enantioselectivity can vary between species. mdpi.com

Further research specifically on the enantiomers of this compound in preclinical models would be necessary to fully understand any potential enantioselective pharmacokinetic behavior.

Influence of Formulation on Dissolution Rate and Pharmacokinetics in Animal Models

The formulation of a drug can significantly influence its dissolution rate and, consequently, its absorption and pharmacokinetics. almacgroup.comnih.gov This is particularly important for poorly soluble compounds like many drug candidates. almacgroup.comnih.gov Preclinical pharmacokinetic studies in animal models are often used to evaluate the impact of different formulations on drug exposure. almacgroup.comnih.goveuropa.eu

Studies have investigated the dissolution characteristics of this compound from different solid binary systems using carriers like PEG 6000, 2-hydroxypropyl-β-cyclodextrin, and mannitol (B672). nih.gov These studies showed that the carriers could improve this compound dissolution, primarily through a disagregant action that increases the drug surface area in contact with the dissolution medium. nih.gov The nature and proportion of the carrier influenced the dissolution of this compound, especially in solid dispersions where drug-carrier interaction is stronger. nih.gov

While enhanced dissolution in in vitro studies is promising, it does not always directly translate to improved pharmacokinetics in animal models. nih.gov For example, a study with another drug showed that an optimized formulation with promising in vitro dissolution results did not perform better in a pharmacokinetic study in Wistar rats. nih.gov This highlights the complexity of predicting in vivo performance from in vitro dissolution data and the importance of conducting pharmacokinetic studies with the specific formulations intended for preclinical and clinical use. almacgroup.comeuropa.eu

Drug Interaction Research Molecular and Mechanistic

Interactions with Metabolic Enzymes and Transporters (e.g., Cytochrome P450)

Drug metabolism, primarily carried out by enzymes like the cytochrome P450 (CYP) family, significantly influences a drug's pharmacokinetics, affecting its efficacy and potential for interactions nih.govnumberanalytics.com. CYP enzymes are responsible for the biotransformation of many drugs, converting lipophilic compounds into more hydrophilic ones for excretion numberanalytics.com. The CYP3A4 isoform is particularly important, metabolizing a large percentage of marketed drugs nih.gov. Interactions can arise when drugs share metabolic pathways or when one drug inhibits or induces the activity of these enzymes nih.govsps.nhs.ukmedicineslearningportal.org. Enzyme inhibition can lead to decreased metabolism of a co-administered drug, potentially increasing its serum levels and risk of toxicity. Conversely, enzyme induction can accelerate metabolism, reducing drug efficacy nih.govsps.nhs.uk.

Drug transporters also play a vital role in drug disposition, mediating the movement of drugs across cell membranes sps.nhs.ukfda.gov. The best-studied transporter is P-glycoprotein (P-gp), which can efflux drugs out of cells, affecting absorption and distribution sps.nhs.uk. Interactions involving transporters can alter drug exposure fda.gov.

While the provided search results discuss the general importance of CYP enzymes and transporters in drug interactions nih.govnih.govsps.nhs.ukfda.goviu.eduiu.edunih.govbioivt.com, and mention calcium channel blockers like amlodipine (B1666008) in the context of CYP3A4 metabolism and interactions fda.govcsfarmacie.czdrugbank.com, specific detailed research findings on oxodipine's direct interactions with metabolic enzymes (including specific CYP isoforms) or transporters were not prominently featured in the immediate search results. One study mentioned that This compound (B1205658) is a dihydropyridine-type calcium channel blocker medchemexpress.com, a class often associated with CYP metabolism, but did not provide specific data for this compound itself regarding its metabolism by or effect on these enzymes or transporters.

Potential for Interactions at the Receptor Level or with Other Pharmacological Targets

This compound primarily exerts its effects by blocking L-type calcium channels medchemexpress.comontosight.ainih.gov. This is its main pharmacological target ontosight.ai. Interactions at the receptor level could involve other drugs that also affect calcium channels or other ion channels, potentially leading to additive or antagonistic effects.

Research has shown that this compound inhibits both L-type and T-type calcium currents in rat cultured neonatal ventricular myocytes, with reported IC50 values medchemexpress.com. Studies in vascular smooth muscle indicate that this compound blocks calcium entry through potential- and receptor-operated channels, showing higher selectivity for potential-operated channels nih.gov.

While the primary interaction is with calcium channels, the potential for interactions with other pharmacological targets exists. However, the provided search results did not detail specific interactions of this compound with other receptors or non-calcium channel pharmacological targets beyond its primary mechanism of action. The broader concept of drug-receptor interactions involves drugs binding to specific molecular targets, which can be proteins, enzymes, or other entities, leading to modulation of cellular responses openaccessjournals.comopenaccessjournals.comopenaccessjournals.com.

Theoretical and Computational Approaches to Predicting Molecular Interactions

Theoretical and computational methods are increasingly used to predict drug-drug interactions and understand molecular interactions openaccessjournals.comnih.govnih.govmdpi.com. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can help predict binding modes and energies of drug-receptor complexes openaccessjournals.com. These approaches bridge experimental observations and theoretical insights, aiding in drug design and optimization openaccessjournals.com.

Computational methods can assist in identifying potential drug-drug interactions before clinical trials, complementing in vivo and in vitro studies nih.govnih.gov. Machine learning-based approaches, for instance, can integrate various drug properties to predict interactions nih.govmdpi.com.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Quantitative Analysis and Stereoselectivity

Chromatographic methods are widely employed for the quantitative determination of oxodipine (B1205658) and for the separation and analysis of its enantiomers. These techniques leverage the differential interactions of the analyte with a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of each component in a mixture. For chiral compounds like this compound, which can exist as enantiomers (stereoisomers that are non-superimposable mirror images), chiral HPLC is essential for their separation and individual analysis. Enantiomeric separations are increasingly important in drug analysis globalresearchonline.net. The use of chiral stationary phases (CSPs) is a popular approach for achieving enantioselective LC assays globalresearchonline.net. These CSPs incorporate a chiral selector that interacts differently with each enantiomer, leading to their separation chiralpedia.com.

A high-performance liquid chromatographic method has been developed for the determination of this compound enantiomers, applied to stereoselectivity studies tandfonline.com. This indicates the importance of separating and studying the individual enantiomers of this compound in research.

Other Advanced LC Techniques (e.g., UPLC, LC-MS)

Beyond conventional HPLC, other advanced liquid chromatography techniques offer enhanced speed, sensitivity, and structural information. Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particles in the stationary phase, allowing for faster separations and increased resolution compared to traditional HPLC waters.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of LC with the detection and identification capabilities of mass spectrometry. This hyphenated technique is particularly valuable for the analysis of complex mixtures and for the structural elucidation of compounds and their metabolites oup.comthermofisher.com. A liquid chromatographic-mass spectrometric method using a particle beam interface and electron impact mass spectrometry has been developed for the structural elucidation of this compound and some of its expected metabolites nih.gov. This method employed an isocratic HPLC method with a cyano-bonded column for the separation of compounds with a wide polarity range nih.gov. Mass spectra were recorded after electron impact ionization, showing identical fragmentation patterns compared to other methods when sufficient product was injected nih.gov. LC-MS/MS, which involves tandem mass spectrometry, is a method of choice for quantitative bioanalytical applications, offering high throughput, speed, and sensitivity waters.com. UPLC-MS/MS further enhances these attributes by generating narrower peaks, which benefits MS detection by increasing source ionization efficiency waters.com.

Spectroscopic and Thermal Analysis Techniques for Characterization of Solid Forms

Spectroscopic and thermal analysis techniques are vital for characterizing the solid forms of this compound, including solid dispersions and physical mixtures. These methods provide insights into the physical state, interactions, and thermal behavior of the compound.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption or transmission of UV or visible light through a sample technologynetworks.com. This technique is influenced by the sample composition and can provide information on the identity and concentration of substances technologynetworks.com. UV-Vis spectroscopy is a widely used technique in various scientific fields, including drug identification and quality control technologynetworks.com. The wavelength corresponding to the maximum absorbance of the target substance is typically chosen for analysis to ensure maximum sensitivity technologynetworks.com.

While specific details on the direct application of UV-Vis spectroscopy for the characterization of this compound's solid forms were not extensively detailed in the search results, UV-Vis spectroscopy is a standard technique for the quantitative analysis of many pharmaceutical compounds, including dihydropyridine (B1217469) derivatives like amlodipine (B1666008), which has been analyzed using UV spectrophotometry ijpcbs.comresearchgate.netresearchgate.net. The principle of UV-Vis spectroscopy makes it applicable for analyzing this compound in solution, potentially as part of dissolution studies or for quantifying the drug content in various formulations.

Thermomicroscopy and Differential Scanning Calorimetry

Thermomicroscopy and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the physical properties of materials as a function of temperature. These techniques are particularly useful for characterizing solid forms, identifying phase transitions, and evaluating the interactions between components in mixtures like solid dispersions.

Thermomicroscopy and differential scanning calorimetry have been employed to characterize solid binary systems prepared with this compound and carriers such as PEG 6000, 2-hydroxypropyl-β-cyclodextrin, or mannitol (B672) nih.govtandfonline.com. DSC curves were used to characterize solid dispersions of this compound in polyethylene (B3416737) glycol (P.E.G. 6000) colab.ws. In these studies, DSC curves did not always differentiate physical mixtures from solid dispersions nih.govtandfonline.com. However, thermomicroscopy revealed interactions between the drug and each carrier due to heat contribution when physical mixtures were observed nih.govtandfonline.com. This technique also allowed for the ascertainment of the composition of particles constituting the solid dispersions nih.govtandfonline.com. For this compound/PEG 6000 binary systems, DSC curves of physical mixtures and solid dispersions showed only one peak corresponding to PEG 6000 fusion, with the drug not being detected in these curves tandfonline.com. This compound itself exhibits an endothermic peak at 167°C corresponding to its fusion tandfonline.com. Thermomicroscopy revealed the melting point of this compound to be nearly 166°C informahealthcare.com.

Methodologies for Photodegradation Product Analysis and Stability Studies

The stability of pharmaceutical compounds is critical, and methodologies for analyzing photodegradation products and conducting stability studies are essential in drug research. Dihydropyridine drugs, including this compound, are known to be sensitive to light and can undergo photodegradation innovareacademics.inresearchgate.net.

Stability studies are performed to evaluate the stability of a drug formulation over time under various conditions ijnrd.org. These studies help quantify drug loss, identify and quantify degradation products, and assess changes in aesthetic properties 182.160.97. Understanding how a drug degrades, including under physiological conditions, is also important 182.160.97.

Photodegradation is a significant degradation mechanism for many drugs, including dihydropyridines innovareacademics.in182.160.97. The photodegradation process often involves the oxidation of the dihydropyridine ring to a pyridine (B92270) derivative, leading to a loss of pharmacological activity innovareacademics.in. Various analytical techniques have been proposed for the determination of dihydropyridines in the presence of their photoproducts researchgate.net.

While the search results generally discuss the photodegradation of dihydropyridines and the analytical techniques used for their analysis (such as spectrophotometry and chromatography) innovareacademics.inresearchgate.net, specific detailed methodologies applied solely to this compound's photodegradation product analysis were not extensively provided. However, given that this compound is a dihydropyridine wikipedia.org, the general methodologies applied to this class of compounds would be relevant. These methodologies often involve chromatographic techniques like HPLC for separating the drug from its degradation products and spectroscopic methods like UV-Vis for detection and quantification innovareacademics.in. Stability studies, including those assessing photodegradation, are a vital part of the pharmaceutical development process, starting from candidate selection 182.160.97.

This compound is a calcium channel blocker. wikipedia.orgncats.io It is classified as a poorly water-soluble drug, which can present challenges for oral solid dosage form development and potentially lead to bioavailability issues. tandfonline.com To address this, strategies aimed at enhancing its dissolution characteristics in aqueous media are necessary. tandfonline.com

8.4. In Vitro Dissolution Studies from Complex Formulations (e.g., solid dispersions, binary systems)

In vitro dissolution studies are crucial in pharmaceutical development to assess the release characteristics of a drug from its formulation. researchgate.netardena.com For poorly soluble compounds like this compound, these studies are particularly important to evaluate the effectiveness of formulation strategies designed to improve dissolution, such as the use of solid dispersions and binary systems. tandfonline.com

Research has investigated the dissolution behavior of this compound from solid binary systems prepared with various carriers, including PEG 6000, 2-hydroxypropyl-β-cyclodextrin, and mannitol. tandfonline.comnih.gov These studies employed techniques such as thennomicroscopy and differential scanning calorimetry (DSC) to characterize the solid binary systems. tandfonline.comnih.gov DSC curves did not consistently differentiate between physical mixtures and solid dispersions, while thennomicroscopy provided insights into drug-carrier interactions and the composition of particles in solid dispersions. tandfonline.comnih.gov

Dissolution studies demonstrated that the inclusion of carriers improved this compound dissolution compared to the pure drug. tandfonline.comnih.gov For physical mixtures, the enhancement was attributed to the disagregant action of the carriers, increasing the drug's surface area exposed to the dissolution medium. tandfonline.comnih.gov In solid dispersions, the interaction between the drug and the carrier was found to be stronger, significantly influencing this compound dissolution. tandfonline.comresearchgate.netnih.gov The nature and proportion of the carrier were observed to impact the dissolution profile, with solid dispersions generally showing better dissolution than physical mixtures. tandfonline.comresearchgate.netnih.gov

For instance, studies involving PEG 6000 as a carrier showed that the dissolution rate of this compound from solid dispersions increased compared to physical mixtures. jst.go.jp The dissolution rate also increased with a higher proportion of PEG 6000 in the solid dispersion. jst.go.jp

While specific detailed data tables from the search results are not directly extractable in a structured format suitable for interactive tables, the findings indicate a clear trend: complex formulations like solid dispersions with appropriate carriers significantly enhance the in vitro dissolution of this compound due to improved drug-carrier interactions and increased surface area. tandfonline.comresearchgate.netnih.govjst.go.jp

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein openaccessjournals.com. This method is crucial in drug discovery for identifying potential drug candidates and analyzing protein-ligand interactions openaccessjournals.com. Docking simulations involve predicting the binding pose and estimating the binding affinity between a ligand, such as oxodipine (B1205658), and its biological target, which for calcium channel blockers are voltage-dependent calcium channels.

The process typically involves generating possible orientations and conformations of the ligand within the receptor's binding site and then using scoring functions to evaluate the strength of these interactions openaccessjournals.com. Scoring functions consider factors like hydrogen bonding, van der Waals forces, and electrostatic interactions to predict binding affinity and stability openaccessjournals.com. Search algorithms, including genetic algorithms, Monte Carlo simulations, and molecular dynamics simulations, are employed to explore the vast conformational space and find optimal binding poses openaccessjournals.com. While general principles of molecular docking are well-established nih.gov, specific published studies detailing molecular docking simulations specifically with this compound were not prominently found in the search results. However, the methodology is widely applicable to understanding the interactions of dihydropyridine (B1217469) calcium channel blockers like this compound with their target calcium channels.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to predict and understand the relationship between a compound's chemical structure and its biological activity jocpr.com. QSAR models establish mathematical relationships correlating the physicochemical properties or structural features of compounds to their biological or pharmacological effects jocpr.com. These models are valuable for predicting the activities of new chemicals and guiding the rational design of drugs medcraveonline.com.

In QSAR modeling, molecular descriptors quantifying structural and physicochemical properties (e.g., size, shape, electronegativity, lipophilicity) are used to build predictive models jocpr.com. These models can help prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process jocpr.com. While the search results provided general information on QSAR modeling and its applications in drug discovery and toxicology prediction wikipedia.orgnih.govmdpi.com, specific QSAR studies focused solely on this compound were not identified. QSAR is a common approach for studying series of related compounds, such as dihydropyridines, to understand how structural variations influence activity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis explores the various three-dimensional arrangements a molecule can adopt due to rotation around single bonds. Molecular dynamics (MD) simulations extend this by simulating the motion of atoms and molecules over time, providing insights into their dynamic behavior and conformational changes under specific conditions mdpi.comscielo.org.co. MD simulations are crucial for understanding protein conformational changes and can be used to explore the flexibility of ligands and receptors, which is important for accurate docking studies scielo.org.comdpi.com.

MD simulations can reveal the dynamic nature of molecules and their interactions, providing a more realistic picture compared to static structures mdpi.com. This technique is used to study the structural, dynamical, and thermodynamical properties of molecular systems, often involving biomolecules in a solvent mdpi.com. While the general utility of MD simulations in studying molecular conformations and interactions is evident scielo.org.comdpi.comnih.govresearchgate.net, specific published studies detailing conformational analysis or MD simulations specifically of this compound were not found in the provided search results. However, MD simulations are routinely applied to study the dynamics of small molecules and their interactions with biological targets.

Theoretical Predictions of Chemical Reactivity and Stability (e.g., photodegradation)

Theoretical methods, such as Density Functional Theory (DFT), are employed to predict the chemical reactivity and stability of molecules mdpi.commdpi.com. These studies can provide insights into potential degradation pathways, including photodegradation, by analyzing electronic structure properties like frontier molecular orbitals (HOMO and LUMO) and energy gaps mdpi.commdpi.com. The HOMO-LUMO gap energy is often used as an indicator of molecular stability and reactivity, with a smaller gap suggesting higher reactivity mdpi.commdpi.com.

Global reactivity descriptors like electronegativity, hardness, and electrophilicity can also be calculated to understand a molecule's behavior in chemical reactions mdpi.com. Local reactivity descriptors, such as Fukui functions, help identify the most probable sites for electrophilic or nucleophilic attack mdpi.commdpi.com. Theoretical studies can predict the susceptibility of molecules to various chemical transformations and environmental factors, contributing to the understanding of their stability profile rsc.orgeuropa.eu. While the search results highlight the application of theoretical methods for predicting chemical reactivity and stability mdpi.commdpi.comrsc.orgeuropa.eunih.gov, specific theoretical predictions regarding the chemical reactivity or stability, including photodegradation, of this compound were not found.

Computational Studies in Synthetic Reaction Mechanism Elucidation (e.g., catalysis)

Computational methods are valuable tools for elucidating the mechanisms of chemical reactions, including those involved in the synthesis of pharmaceutical compounds rsc.org. Techniques such as quantum mechanical calculations can be used to study transition states, energy barriers, and reaction pathways, providing detailed information about the elementary steps of a reaction mechanism rsc.org. Computational studies can help understand the influence of factors like solvents and catalysts on reaction selectivity and rates rsc.org.

Computational chemistry plays a significant role in the rational design and optimization of synthetic routes and catalytic systems simonsfoundation.orgox.ac.uk. By simulating reaction processes at the atomic level, researchers can gain insights into intermediates, transition states, and the role of catalysts, leading to the development of more efficient and selective synthetic methodologies simonsfoundation.orgchemrxiv.org. While the search results discuss the use of computational studies in elucidating reaction mechanisms and catalysis rsc.orgsimonsfoundation.orgox.ac.ukchemrxiv.orgnih.gov, specific computational studies detailing the synthetic reaction mechanism elucidation or the role of catalysis specifically in the synthesis of this compound were not identified.

Future Research Directions

Exploration of Novel Dihydropyridine (B1217469) Scaffolds Inspired by Oxodipine (B1205658)

The 1,4-dihydropyridine (B1200194) (DHP) core is a well-established and versatile scaffold in the design of medicinal compounds, including calcium channel blockers like this compound. unisciencepub.comrsc.orgresearchgate.netresearchgate.net Future research is poised to explore novel DHP scaffolds, drawing inspiration from the structural features of this compound. This involves synthesizing new hybrid compounds by integrating the DHP nucleus with other heterocyclic systems to potentially yield molecules with improved or expanded biological activities. unisciencepub.com The inherent ability of the DHP scaffold to accommodate diverse substituents at various positions allows for significant alterations in pharmacological profiles through structural modifications. unisciencepub.com Ongoing efforts focus on developing new synthetic methodologies to create novel 1,4-DHPs with precise structural and functional modifications. researchgate.net

Deeper Elucidation of Specific Calcium Channel Subtype Interactions and Allosteric Modulation

This compound functions as a calcium channel blocker. wikipedia.org Calcium channels are a diverse group, classified into subtypes such as L-, N-, and T-types. e-jcpp.orgosti.gov While many dihydropyridines primarily target L-type calcium channels, there is growing interest in compounds that can also modulate other subtypes like N- and T-type channels, which may offer additional therapeutic benefits, such as organ protection. e-jcpp.org Studies have examined the selectivity of DHP calcium channel blockers for different calcium channel subtypes. e-jcpp.org Research indicates that this compound can reduce both L-type and T-type calcium currents in rat cultured neonatal ventricular myocytes, albeit with different potencies (IC50 of 0.24 μM for L-type and 0.41 μM for T-type). medchemexpress.com Future research should aim for a deeper understanding of how this compound and its derivatives interact with specific calcium channel isoforms and explore potential allosteric modulation mechanisms. Further elucidation is needed to understand how different calcium channel isoforms coordinate and regulate physiological processes like neurotransmitter release. frontiersin.org The existence of distinct yet interacting drug-receptor sites on calcium channels also warrants further investigation. osti.gov

Advanced Computational Modeling for Mechanism Prediction and Drug Discovery

Computational approaches are increasingly integral to modern drug discovery, offering efficient tools to predict molecular properties, understand interaction mechanisms, and accelerate the identification of potential drug candidates. scienceopen.comschrodinger.comfrontiersin.org Advanced computational modeling techniques, including molecular dynamics, quantum chemistry, machine learning, ligand docking, and pharmacophore modeling, can be applied to this compound and related compounds. schrodinger.com These methods can aid in predicting drug-target interactions, pharmacokinetic behaviors, and providing insights into the molecular mechanisms of action. scienceopen.comfrontiersin.orgmdpi.com The integration of artificial intelligence and machine learning is expected to further enhance the accuracy of predictions and expedite the drug discovery process. scienceopen.comfrontiersin.org Multi-scale modeling approaches offer the ability to study the interactions of these compounds with biological systems at various levels of complexity.

Investigation of Photostability Enhancement Strategies for Dihydropyridine Derivatives

A significant challenge for 1,4-dihydropyridines, including this compound, is their sensitivity to light, which leads to photodegradation, primarily through oxidation of the dihydropyridine ring to an inactive pyridine (B92270) derivative. researchgate.netinnovareacademics.inmdpi.commdpi.com This degradation is particularly problematic in solution formulations, necessitating the use of solid dosage forms for most marketed DHPs. researchgate.netinnovareacademics.inmdpi.com Future research should focus on developing and evaluating strategies to enhance the photostability of this compound and novel DHP derivatives. This includes exploring approaches such as incorporation into stabilizing matrices like cyclodextrins or utilizing protective polymeric packaging. mdpi.comnih.gov The development of quantitative structure-property relationship (QSPR) models is a promising direction to predict the photosensitivity of new DHP analogs and guide the design of more photostable structures. mdpi.com

Application of Emerging Analytical Techniques for Complex Biological Matrices and Metabolite Profiling

Q & A

Q. What experimental methodologies are used to investigate Oxodipine’s mechanism of action on calcium channels in vascular smooth muscle?

this compound’s calcium channel-blocking effects are typically studied using isolated vascular tissues (e.g., aortic strips, portal vein myocytes) pre-treated with calcium antagonists. Key methods include:

  • Calcium flux measurements : Intracellular Ca²⁺ concentrations ([Ca²⁺]i) are quantified using fluorescent indicators or radioisotopes (e.g., ⁴⁵Ca²⁺ uptake assays) under varying conditions (e.g., high KCl or noradrenaline (NA) stimulation) .
  • Agonist-response curves : Contractile responses to KCl (80 mM) or NA (10⁻⁶ M) are recorded in the presence of this compound, with dose-dependent inhibition analyzed via linear regression to calculate IC₅₀ values .
  • Control conditions : Experiments often include comparisons with other calcium blockers (e.g., nifedipine) and statistical validation using Student’s t-test .

Q. How are in vitro models optimized to assess this compound’s pharmacological activity?

  • Tissue preparation : Vascular strips are equilibrated in physiological saline (e.g., Krebs solution) and pre-incubated with this compound to evaluate its effects on spontaneous myogenic activity or agonist-induced contractions .
  • Concentration ranges : this compound is tested at 10⁻⁹–10⁻⁷ M to establish dose-response relationships, with ethanol (solvent control) validated for lack of interference .
  • Data normalization : Contractile responses are expressed as percentages of maximal agonist-induced tension to account for tissue variability .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s efficacy across different vascular tissues or experimental conditions?

Contradictions may arise from:

  • Tissue-specific receptor expression : Portal vein myocytes (rich in α1-adrenoreceptors) vs. aortic strips (K⁺-dependent depolarization) may show divergent responses to this compound due to differential coupling of G-proteins .
  • Agonist concentration : High KCl (80 mM) induces voltage-gated Ca²⁺ entry, while NA activates receptor-operated channels, leading to varying this compound sensitivity .
  • Methodological adjustments : Use standardized protocols (e.g., pre-incubation time, calcium-free buffers with EGTA) and cross-validate results with complementary techniques (e.g., patch-clamp electrophysiology) .

Q. What advanced experimental designs can elucidate this compound’s selectivity between L-type and other calcium channels?

  • Channel isoform specificity : Overexpress L-type (Cav1.2) vs. T-type (Cav3.2) channels in heterologous systems (e.g., HEK293 cells) and measure this compound’s inhibition using whole-cell voltage-clamp recordings .
  • Comparative pharmacology : Co-administer this compound with selective blockers (e.g., mibefradil for T-type) in tissues with mixed channel populations to isolate contributions .
  • Structural modeling : Perform molecular docking studies to predict this compound’s binding affinity to Cav1.2 vs. other subtypes .

Q. How can researchers apply the PICO framework to formulate studies on this compound’s therapeutic potential?

  • Population (P) : Vascular smooth muscle tissues or specific cell lines (e.g., A7r5 rat aortic cells).
  • Intervention (I) : this compound at IC₅₀ concentrations (e.g., 2.5 × 10⁻⁷ M for spontaneous activity inhibition).
  • Comparison (C) : Other dihydropyridines (e.g., nifedipine, IC₅₀ = 7.0 × 10⁻⁸ M) or non-dihydropyridine blockers.
  • Outcome (O) : Reduction in [Ca²⁺]i, contractile force, or expression of calcium-sensitive markers (e.g., calmodulin) .

Methodological Guidance

Q. What steps ensure reproducibility in this compound experiments?

  • Reagent documentation : Specify manufacturers and catalog numbers (e.g., this compound from IQB S.A.) .
  • Protocol granularity : Detail tissue equilibration times, solution compositions (e.g., 0.5 mM EGTA for Ca²⁺-free conditions), and equipment settings (e.g., 60°C water bath) .
  • Data sharing : Deposit raw traces, dose-response curves, and statistical analyses in open repositories with metadata compliant with FAIR principles .

Q. How can researchers address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

  • In silico modeling : Use tools like GastroPlus to simulate this compound’s absorption/distribution based on logP and pKa values.
  • Tissue-specific PK : Measure this compound accumulation in vascular vs. non-vascular tissues using LC-MS/MS.
  • Temporal resolution : Employ real-time Ca²⁺ imaging in perfused arteries to correlate drug concentration with dynamic responses .

Data Presentation Example

ParameterThis compoundNifedipine
IC₅₀ (Spontaneous Activity)2.5 × 10⁻⁷ M7.0 × 10⁻⁸ M
IC₅₀ (KCl-Induced Contraction)1.0 × 10⁻⁷ M3.2 × 10⁻⁸ M
Selectivity (KCl vs. NA)HighModerate
Data derived from isolated portal vein and aortic strip assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.